Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-benzyl-2,7-diazaspiro[44]nonane-2-carboxylate is a chemical compound with the molecular formula C19H28N2O2 It is a member of the diazaspiro family, which is characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups like alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A similar compound without the benzyl group, used in similar applications.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a different ring size and structure.
Uniqueness
Tert-butyl 7-benzyl-2,7-diazaspiro[44]nonane-2-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-21)9-11-20(14-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUJJSRLZDAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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